![molecular formula C15H16Cl2N2O4S B5200725 ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate
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Overview
Description
Ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate, also known as S-DCT or EtS-DCT, is a chemical compound that has been studied for its potential pharmacological properties. This compound is a derivative of the antidepressant drug, fluoxetine, and has been found to have similar effects on the central nervous system.
Scientific Research Applications
Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has been studied for its potential use as an antidepressant, anxiolytic, and analgesic drug. It has been found to have similar effects on the central nervous system as fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to treat depression and anxiety disorders. Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has also been found to have potential analgesic properties, which makes it a promising candidate for the treatment of chronic pain.
Mechanism of Action
The mechanism of action of Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate is not fully understood, but it is believed to be similar to that of fluoxetine. Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate is thought to inhibit the reuptake of serotonin, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and pain. By inhibiting the reuptake of serotonin, Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate increases the concentration of serotonin in the synaptic cleft, which enhances its effects on the postsynaptic receptors.
Biochemical and Physiological Effects
Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has also been found to have analgesic properties, which can reduce pain sensation. Additionally, Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. This makes it a useful tool for studying the pharmacological properties of SSRIs. However, one limitation is that it is a relatively new compound that has not been extensively studied. This means that there is still much to learn about its properties and potential applications.
Future Directions
There are several future directions for research on Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate. One direction is to study its potential use as an antidepressant, anxiolytic, and analgesic drug. Another direction is to investigate its mechanism of action and how it interacts with the serotonin system. Additionally, future research could focus on optimizing the synthesis method for Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate to improve its purity and yield. Finally, future research could investigate the potential side effects and safety profile of Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate to ensure its suitability for clinical use.
Synthesis Methods
Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate can be synthesized by reacting fluoxetine with cysteine ethyl ester hydrochloride in the presence of a base. This reaction results in the formation of a thioether bond between the fluoxetine molecule and the cysteine ethyl ester, which produces Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate. The synthesis of Etethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.
properties
IUPAC Name |
ethyl 2-amino-3-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-2-23-15(22)11(18)7-24-12-6-13(20)19(14(12)21)8-3-4-9(16)10(17)5-8/h3-5,11-12H,2,6-7,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWUXKMJRDRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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